2-(4-Chlorophenyl)-1-phenylethanol
Description
2-(4-Chlorophenyl)-1-phenylethanol (CAS: 59767-24-7) is a secondary alcohol featuring a 4-chlorophenyl group and a phenyl group attached to adjacent carbons. It is a chiral compound, existing as (R)- and (S)-enantiomers, which are critical in pharmaceutical synthesis. This compound serves as a key intermediate in the production of Clemastine, an antihistaminic drug , and is also a metabolite of chlorphenoxamine, an antihistamine and antiparkinsonian agent . Its synthesis typically involves Grignard reactions, such as the addition of methylmagnesium chloride to 4-chlorobenzophenone or phenylmagnesium bromide to 4-chloroacetophenone . Regulatory guidelines classify it as an impurity (Impurity C(EP)) in Clemastine Fumarate, requiring strict quality control .
Properties
CAS No. |
6279-35-2 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-phenylethanol |
InChI |
InChI=1S/C14H13ClO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14,16H,10H2 |
InChI Key |
WYNMJDIRSBDUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Chlorophenyl)-1-phenylethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Chlorophenyl)-1-phenylethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2-(4-Chlorophenyl)-1-phenylethanone yields this compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium hydroxide (NaOH) in water or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-1-phenylethanone.
Reduction: this compound.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-phenylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with 2-(4-Chlorophenyl)-1-phenylethanol but differ in substituents, electronic properties, and applications.
1-(4-Chlorophenyl)-2,2,2-trifluoro-1-phenylethanol (2d)
- Structure : The trifluoromethyl group replaces the hydroxyl-adjacent hydrogen, introducing strong electron-withdrawing effects.
- Properties : Increased lipophilicity and metabolic stability due to fluorine atoms.
- Applications: Not explicitly stated in evidence, but trifluorinated alcohols are often used in agrochemicals and pharmaceuticals for enhanced bioactivity .
2-((4-Chlorophenyl)thio)-1-phenylethanol (4ic)
- Structure : A thioether (-S-) replaces the hydroxyl group’s oxygen.
- Properties : Lower polarity compared to the parent alcohol, altering solubility (e.g., oil-like consistency).
- Synthesis: Formed via nucleophilic substitution between 2-bromo-1-(4-chlorophenyl)-2-phenylethanone and thiol-containing reagents .
- Applications: Potential as a building block in organosulfur chemistry .
2-(4-Methoxyphenyl)-1-phenylethanol
- Structure : A methoxy (-OCH₃) group replaces the 4-chloro substituent.
- Properties : Enhanced electron-donating capacity increases solubility in polar solvents compared to the chloro analog.
- Applications : Used in fragrance synthesis and as a chiral resolving agent .
2-(4-Chlorobenzenesulfinyl)-1,1-diphenylethanol (CAS: 251307-41-2)
- Structure : A sulfinyl (-SO-) group and an additional phenyl group modify steric and electronic profiles.
- Properties : Higher molecular weight (356.86 g/mol), density (1.36 g/cm³), and pKa (12.11) due to sulfinyl polarity and aromatic stacking .
- Applications : Investigated in asymmetric synthesis and catalysis .
1-(4-Chlorophenyl)ethanol
- Structure : Lacks the phenyl group at the β-carbon.
- Properties : Simpler structure reduces steric hindrance, lowering boiling point and increasing volatility.
- Applications : Substrate in oxidation studies for kinetic isotope effect (KIE) measurements .
Data Table: Key Properties of this compound and Analogs
Research Findings and Functional Insights
- Electronic Effects: Chlorine’s electron-withdrawing nature increases acidity of the hydroxyl group in this compound compared to methoxy or methyl analogs, influencing reaction kinetics in oxidation or esterification .
- Stereochemical Impact: Enantiomers of this compound exhibit distinct biological activities. For example, (R)-enantiomers are prioritized in drug synthesis due to higher receptor affinity .
- Biological Activity: While the parent compound is non-antifungal, structural analogs like 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone (a ketone derivative) show antifungal activity against Candida spp. .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
